molecular formula C11H20O2 B12661285 (Z)-Non-2-enyl acetate CAS No. 41453-57-0

(Z)-Non-2-enyl acetate

Cat. No.: B12661285
CAS No.: 41453-57-0
M. Wt: 184.27 g/mol
InChI Key: WFCCNPHGLLPSDJ-HJWRWDBZSA-N
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Description

(Z)-Non-2-enyl acetate is an organic compound classified as an ester. It is characterized by its distinctive structure, which includes a non-2-enyl group attached to an acetate moiety. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Non-2-enyl acetate typically involves the esterification of (Z)-Non-2-en-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

(Z)-Non-2-en-1-ol+Acetic AcidAcid Catalyst(Z)-Non-2-enyl acetate+Water\text{(Z)-Non-2-en-1-ol} + \text{Acetic Acid} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} (Z)-Non-2-en-1-ol+Acetic AcidAcid Catalyst​(Z)-Non-2-enyl acetate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction. Additionally, the process may be optimized by controlling temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(Z)-Non-2-enyl acetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to (Z)-Non-2-en-1-ol and acetic acid.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield (Z)-Non-2-en-1-ol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: (Z)-Non-2-en-1-ol and acetic acid.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: (Z)-Non-2-en-1-ol.

Scientific Research Applications

Chemistry

In chemistry, (Z)-Non-2-enyl acetate is used as a starting material for the synthesis of various organic compounds. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its role in pheromone communication among insects. It is often used in experiments to understand the chemical signaling mechanisms in various species.

Medicine

While this compound is not widely used in medicine, its derivatives and related compounds are explored for potential therapeutic applications, particularly in the development of new drugs and bioactive molecules.

Industry

In the fragrance and flavor industry, this compound is valued for its fruity aroma. It is used in the formulation of perfumes, colognes, and flavoring agents for food and beverages.

Mechanism of Action

The mechanism of action of (Z)-Non-2-enyl acetate involves its interaction with olfactory receptors in the sensory neurons. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic fruity odor. The molecular targets include olfactory receptor proteins, which are part of the G-protein coupled receptor family.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-Hexenyl acetate: Another ester with a similar fruity odor, commonly found in green leaves and used in fragrances.

    (Z)-11-Hexadecenyl acetate: A compound used in pheromone communication among insects, similar in structure but with a longer carbon chain.

Uniqueness

(Z)-Non-2-enyl acetate is unique due to its specific structure and the position of the double bond, which imparts distinct chemical and olfactory properties. Its applications in both industrial and scientific research highlight its versatility and importance.

Properties

CAS No.

41453-57-0

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

[(Z)-non-2-enyl] acetate

InChI

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h8-9H,3-7,10H2,1-2H3/b9-8-

InChI Key

WFCCNPHGLLPSDJ-HJWRWDBZSA-N

Isomeric SMILES

CCCCCC/C=C\COC(=O)C

Canonical SMILES

CCCCCCC=CCOC(=O)C

Origin of Product

United States

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